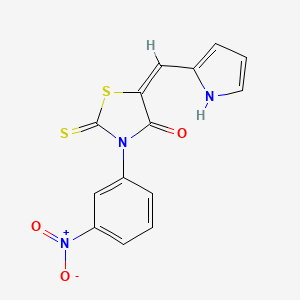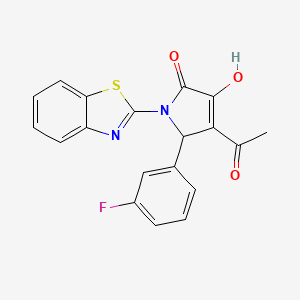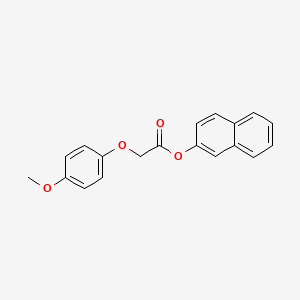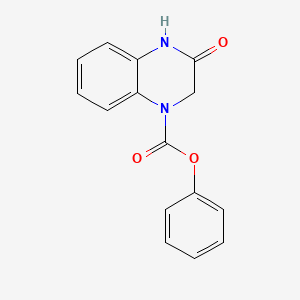![molecular formula C20H22N2O3 B5082977 phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5082977.png)
phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as DMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA synthesis and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antitumor activity, antimicrobial activity, anti-inflammatory activity, and neuroprotective activity. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is its synthetic accessibility, which makes it a useful tool for the synthesis of new compounds with potential applications in various fields. This compound is also relatively stable and can be stored for extended periods without significant degradation.
One limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments. This compound is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate and its derivatives. One area of research is the development of new this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its derivatives, which could lead to the development of new drugs with novel mechanisms of action.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit a range of biochemical and physiological effects, including antitumor activity, antimicrobial activity, anti-inflammatory activity, and neuroprotective activity. Despite some limitations, this compound remains a useful tool for the synthesis of new compounds with potential applications in various fields. Further research is needed to fully understand the potential of this compound and its derivatives.
Métodos De Síntesis
Phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzene with ethyl chloroformate to form ethyl 2,5-dimethylbenzoate. The resulting compound is then reacted with pyrrolidine and 4-dimethylaminopyridine to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
Phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity and has been studied as a potential anticancer agent. This compound has also been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
In drug discovery, this compound has been used as a template for the development of new drugs with improved pharmacological properties. This compound derivatives have been synthesized and evaluated for their potential as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. This compound derivatives have been used to prepare polymers, dendrimers, and other materials with potential applications in drug delivery, sensors, and catalysis.
Propiedades
IUPAC Name |
phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-10-11-15(2)17(13-14)21-19(23)18-9-6-12-22(18)20(24)25-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,18H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYYTTWZILQXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5082902.png)
![bis[2-(dimethylamino)ethyl] 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate dihydrochloride](/img/structure/B5082907.png)
![methyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5082916.png)
![N-allyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5082918.png)
![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5082919.png)

![4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B5082938.png)
![4-butyl-8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5082946.png)

![3-methyl-2-thioxo-5-(4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5082967.png)

![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B5082987.png)
